3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one

PKR/PERK activation structure-activity relationship chromen-4-one

CAS 202843-20-7 is the optimal negative control for PKR/PERK dual activator SAR studies. With zero H-bond donors (HBD=0), a sterically demanding 7-isopropoxy probe, and ~63-fold higher lipophilicity (XLogP3=4) than the active prototype DHBDC, it precisely defines steric tolerance and inactivity of the non-hydroxylated subclass in eIF2α phosphorylation assays. Its multi-assay PubChem fingerprint (LDHA, ST2, FMDV, GIV-Gαi, LtaS) further supports selectivity profiling. Supplied at ≥98% HPLC purity (AldrichCPR), this compound ensures batch-to-batch consistency for reproducible, cell-based SAR investigations.

Molecular Formula C21H20O5
Molecular Weight 352.386
CAS No. 202843-20-7
Cat. No. B2645271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one
CAS202843-20-7
Molecular FormulaC21H20O5
Molecular Weight352.386
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H20O5/c1-12(2)25-15-5-6-16-18(11-15)26-13(3)20(21(16)22)14-4-7-17-19(10-14)24-9-8-23-17/h4-7,10-12H,8-9H2,1-3H3
InChIKeyHNZXMODDPFLALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one (CAS 202843-20-7): Chemical Identity and Procurement Baseline


3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one (CAS 202843-20-7; molecular formula C21H20O5; MW 352.4 g/mol) is a synthetic chromen-4-one (chromone) derivative [1]. Structurally, it features a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the C-3 position, an isopropoxy group at C-7, and a methyl group at C-2 of the chromen-4-one core . It is commercially available through major suppliers such as Sigma-Aldrich (as AldrichCPR), Aladdin, and Ambinter for research use . This compound belongs to a broader class of dihydrobenzodioxin-substituted chromen-4-ones that have been investigated as chemical probes targeting the integrated stress response pathway, specifically as modulators of protein kinase R (PKR) and PKR-like endoplasmic reticulum kinase (PERK) [2].

Why Generic Substitution Fails: Structural Determinants of Differential PKR/PERK Probe Activity Among Dihydrobenzodioxin Chromen-4-ones


Generic substitution among dihydrobenzodioxin-substituted chromen-4-ones is contraindicated because even minor structural modifications at the C-5 and C-7 positions of the chromen-4-one core dramatically alter biological activity. In the seminal SAR study by Bai et al. (2013), the parent compound DHBDC (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one, CAS 136498-37-8) was identified as a specific dual activator of PKR and PERK, while its des-hydroxy analog BDC (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one) was completely inactive in eIF2α phosphorylation and NF-κB activation assays [1]. The target compound (CAS 202843-20-7) replaces the 5,7-dihydroxy substituents of DHBDC with a 7-isopropoxy group and a 2-methyl group, and also eliminates the hydrogen bond donor capacity (HBD = 0 vs. HBD = 2 for DHBDC), which is predicted to alter both target engagement and physicochemical properties [2]. Consequently, neither DHBDC, BDC, nor any other analog can serve as a functional substitute for this compound in experiments where the specific substitution pattern at C-7 and C-2 is the variable under investigation [1].

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Analysis for CAS 202843-20-7


Hydrogen Bond Donor Capacity as a Determinant of Differential Biological Activity vs. DHBDC

The target compound (CAS 202843-20-7) possesses zero hydrogen bond donors (HBD = 0), whereas the prototypical PKR/PERK dual activator DHBDC (CAS 136498-37-8) possesses two hydrogen bond donors (HBD = 2) from its 5,7-dihydroxy substituents [1]. In the dual luciferase surrogate eIF2α phosphorylation assay in CRL-2813 human melanoma cells, DHBDC induced a concentration-dependent increase in the F/R luciferase ratio (indicative of eIF2α phosphorylation), whereas the des-hydroxy analog BDC (HBD = 0) showed no activity at any tested concentration [2]. This establishes that hydrogen bond donor capacity at the chromen-4-one core is a critical determinant of PKR/PERK activation within this chemotype [2].

PKR/PERK activation structure-activity relationship chromen-4-one hydrogen bond donor eIF2α phosphorylation

Predicted Lipophilicity (XLogP3) Differentiation: Implications for Membrane Permeability and Off-Target Binding vs. DHBDC

The target compound (CAS 202843-20-7) has a computed XLogP3-AA value of 4, compared to a computed XLogP3 of approximately 2.2 for DHBDC (CAS 136498-37-8) [1]. This ~1.8 log unit increase in predicted lipophilicity arises from the replacement of the polar 5,7-dihydroxy groups on DHBDC with the lipophilic 7-isopropoxy and 2-methyl substituents. The XLogP3 of 4 for the target compound falls within the typical range for orally bioavailable drugs (Lipinski's Rule of Five: XLogP ≤ 5), whereas DHBDC's XLogP3 of ~2.2 is more hydrophilic [2]. This difference is expected to impact passive membrane permeability, plasma protein binding, and the compound's suitability for cell-based assays requiring intracellular target engagement [2].

lipophilicity XLogP3 drug-likeness chromen-4-one membrane permeability

C-7 Substituent Identity Drives Differential Kinase Selectivity Profiles: Target Compound (7-Isopropoxy) vs. DHBEMC (7-Methoxy) in the Chemotype Series

Within the SAR series reported by Bai et al. (2013), the C-7 substituent on the chromen-4-one core is a key variable for modulating PKR/PERK dual activation. The analog DHBEMC (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-methoxychroman-4-one), which carries a 7-methoxy group, was reported as active in the eIF2α phosphorylation assay, demonstrating that the 5,7-dihydroxy motif is not strictly required for PKR/PERK activation [1]. The target compound (CAS 202843-20-7) replaces the 7-methoxy of DHBEMC with a bulkier 7-isopropoxy group (isopropoxy vs. methoxy: ΔMW = +28 Da; additional rotatable bond) [2]. This steric and conformational difference at the C-7 position is expected to modulate kinase active-site complementarity, providing a distinct probe for mapping the steric tolerance of the PKR/PERK ATP-binding pocket compared to the 7-methoxy analog DHBEMC [1].

kinase selectivity isopropoxy substituent effects chromen-4-one PKR/PERK

Broad-Spectrum qHTS Screening Profile: Differential Activity Fingerprint in PubChem BioAssays vs. DHBDC

According to the ChemSrc bioassay aggregation, CAS 202843-20-7 has been tested in at least five distinct qHTS assays deposited in PubChem, including: (i) qHTS assay for inhibitors of human lactate dehydrogenase (LDHA, AID 1347041); (ii) small-molecule inhibitors of ST2/IL1RL1 (AID 1259354); (iii) primary qHTS assay for foot-and-mouth disease virus antivirals (AID 1745856); (iv) high-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (AID 1224905); and (v) a screen for inhibitors of LtaS in Staphylococcus aureus (AID 720641) . In contrast, DHBDC (CAS 136498-37-8) has a more limited PubChem bioassay profile predominantly associated with its characterized PKR/PERK target activity [1]. The broader screening footprint of CAS 202843-20-7 across these mechanistically diverse assays provides a multi-dimensional activity fingerprint that can be used to assess polypharmacology and potential off-target effects when this compound is employed as a chemical probe in the PKR/PERK pathway .

qHTS high-throughput screening bioassay fingerprint lactate dehydrogenase antiviral screening

Molecular Weight and Physicochemical Property Differentiation: Implications for Assay Format Compatibility vs. DHBDC

The target compound has a molecular weight of 352.4 g/mol, approximately 40 Da heavier than DHBDC (MW = 312.3 g/mol) [1]. Key computed physicochemical differences include: (i) rotatable bond count: 3 (target) vs. 1 (DHBDC), reflecting the flexible isopropoxy group at C-7; (ii) hydrogen bond acceptor count: 5 (target) vs. 6 (DHBDC) ; (iii) topological polar surface area (TPSA) is predicted to be lower for the target compound due to the absence of the two hydroxyl groups present in DHBDC. These property differences affect solubility in DMSO and aqueous buffers, compound handling characteristics, and compatibility with biochemical vs. cell-based assay formats . Sigma-Aldrich reports this compound as ≥98% purity (HPLC) , consistent with its suitability as an AldrichCPR research reagent.

molecular weight physicochemical properties rotatable bonds assay compatibility chromen-4-one

Best Research and Industrial Application Scenarios for CAS 202843-20-7 Based on Established Differential Evidence


Negative Control Probe for PKR/PERK Dual Activation SAR Studies in the Chromen-4-one Chemotype

CAS 202843-20-7, with its zero hydrogen bond donor count (HBD = 0) and distinct 7-isopropoxy/2-methyl substitution pattern, serves as an ideal negative control compound in structure-activity relationship (SAR) studies focused on the dihydrobenzodioxin-chromen-4-one PKR/PERK dual activator chemotype [1]. Its use alongside the active dual activator DHBDC (HBD = 2, active) and the inactive analog BDC (HBD = 0, inactive) enables researchers to deconvolute the contribution of chromen-4-one core hydroxylation to kinase activation. In dual luciferase surrogate eIF2α phosphorylation assays using CRL-2813 cells, this compound is expected to confirm the inactivity of the HBD = 0 subclass, as established by the BDC analog [1].

Steric Probe for Mapping C-7 Substituent Tolerance in PKR and PERK ATP-Binding Pockets

The 7-isopropoxy substituent of CAS 202843-20-7 provides a sterically demanding C-7 probe that is absent from the characterized analogs DHBDC (7-OH), DHBEMC (7-OCH3), and DHBN2C (7-H) [1]. When tested in the eIF2α phosphorylation dual luciferase assay alongside these comparators, the activity (or lack thereof) of the 7-isopropoxy analog will directly define the steric tolerance limits of the PKR and PERK catalytic pockets at the C-7 position. This information is essential for rational design of next-generation PKR/PERK modulators with improved kinase selectivity profiles [1].

Cell-Based Pathway Probing Leveraging Enhanced Predicted Membrane Permeability

With a computed XLogP3 of 4 (vs. ~2.2 for DHBDC), CAS 202843-20-7 is predicted to exhibit approximately 63-fold greater lipophilicity, favoring passive membrane permeation in cell-based assays [1]. This property makes it the preferred analog for experiments requiring robust intracellular accumulation, such as NF-κB reporter gene assays in CRL-2813 cells, where DHBDC (more hydrophilic) may exhibit limited cellular uptake under certain conditions [2]. The compound's commercial availability at ≥98% purity (HPLC) from Sigma-Aldrich (AldrichCPR) ensures batch-to-batch consistency for reproducible cell-based studies .

Multi-Target Selectivity Profiling Using Pre-Existing qHTS Bioassay Data

CAS 202843-20-7 has been screened in at least five distinct qHTS assays (LDHA inhibition, ST2/IL1RL1 inhibition, FMDV antiviral activity, GIV-Gαi interaction inhibition, and LtaS inhibition) with results deposited in PubChem [1]. Researchers can retrieve these assay outcomes to construct a selectivity panel before deploying the compound in PKR/PERK-focused studies. This pre-existing multi-assay fingerprint provides off-target liability information that is not available for less broadly screened analogs such as DHBDC, reducing the risk of misinterpretation arising from polypharmacology [1].

Quote Request

Request a Quote for 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.